molecular formula C11H14BrN B13211820 5-Bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole

5-Bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole

Cat. No.: B13211820
M. Wt: 240.14 g/mol
InChI Key: NVPXWFKSFAOHSW-UHFFFAOYSA-N
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Description

5-Bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 3rd position, and a methyl group at the 3rd position of the dihydroindole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole typically involves the following steps:

    Alkylation: The ethyl and methyl groups can be introduced through alkylation reactions. This can be done using ethyl iodide and methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 3-ethyl-3-methyl-2,3-dihydro-1H-indole.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 3-ethyl-3-methyl-2,3-dihydro-1H-indole.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the alkyl groups can influence the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: Lacks the ethyl and methyl groups, making it less bulky and potentially less selective in its interactions.

    3-Ethyl-3-methylindole: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2,3-Dihydro-1H-indole: Lacks both the bromine atom and the alkyl groups, making it a simpler structure with different chemical properties.

Uniqueness

5-Bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole is unique due to the combination of the bromine atom and the ethyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

5-bromo-3-ethyl-3-methyl-1,2-dihydroindole

InChI

InChI=1S/C11H14BrN/c1-3-11(2)7-13-10-5-4-8(12)6-9(10)11/h4-6,13H,3,7H2,1-2H3

InChI Key

NVPXWFKSFAOHSW-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=C(C=C2)Br)C

Origin of Product

United States

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